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Compound of Interest

Compound Name:
2-Bromo-6-hydroxy-N-

methylbenzamide

Cat. No.: B14843822

Get Quote

Executive Summary & Retrosynthetic Analysis
The target molecule, 2-Bromo-6-hydroxy-N-methylbenzamide, features a sterically

congested amide bond flanked by a bromine atom and a hydroxyl group at the ortho positions

(2,6-substitution pattern). This substitution pattern introduces significant steric hindrance and

intramolecular hydrogen bonding (between the phenolic OH and the carbonyl oxygen), which

stabilizes the structure but can impede standard coupling reactions.

Mechanistic Strategy: Direct amidation of the carboxylic acid using coupling reagents (e.g.,

EDC/HOBt) can be sluggish due to the steric bulk of the bromine and the electronic effects of

the phenol. Therefore, an Indirect Aminolysis via an Activated Ester is the preferred high-fidelity

route.

Retrosynthetic Logic:

Target: 2-Bromo-6-hydroxy-N-methylbenzamide.

Precursor 1: Methyl 6-bromosalicylate (Activated intermediate).
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Starting Material: 6-Bromosalicylic acid (2-Bromo-6-hydroxybenzoic acid).

This route leverages the nucleophilicity of methylamine to attack the methyl ester, driven by the

volatility of the methanol byproduct and the thermodynamic stability of the resulting amide.

Experimental Protocol
Phase 1: Esterification (Activation)
Objective: Convert 6-bromosalicylic acid to methyl 6-bromosalicylate to facilitate nucleophilic

attack.

Parameter Specification

Starting Material 6-Bromosalicylic acid (1.0 eq)

Reagent
Thionyl Chloride (SOCl₂) (1.5 eq) or H₂SO₄

(cat.)

Solvent Anhydrous Methanol (MeOH)

Temperature Reflux (65°C)

Time 4–6 Hours

Procedure:

Dissolve 6-bromosalicylic acid (21.7 g, 100 mmol) in anhydrous MeOH (200 mL) under an

inert atmosphere (

).

Catalytic Method: Add concentrated

(1 mL) dropwise.

Alternative (Acid Chloride route): If higher reactivity is needed, treat the acid with

first to form the acid chloride, then quench with MeOH. However, for salicylates, Fischer
esterification (acid cat.) is often sufficient and avoids handling thionyl chloride.
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Heat the mixture to reflux (65°C) with vigorous stirring for 6 hours. Monitor by TLC

(Hexane:EtOAc 3:1) until the acid spot disappears.

Cool to room temperature and concentrate in vacuo to remove excess methanol.

Redissolve the residue in EtOAc (150 mL) and wash with saturated

(2 x 50 mL) to remove unreacted acid.

Dry over anhydrous

, filter, and concentrate to yield Methyl 6-bromosalicylate as a solid.

Phase 2: Aminolysis (Amide Formation)
Objective: Conversion of the ester to the N-methyl amide.

Parameter Specification

Substrate Methyl 6-bromosalicylate (1.0 eq)

Reagent Methylamine (33% in EtOH or 40% aq.) (5.0 eq)

Solvent Ethanol (EtOH) or THF

Temperature Ambient to 50°C

Time 12–24 Hours

Procedure:

In a pressure-rated reaction vessel (or sealed tube), dissolve Methyl 6-bromosalicylate (23.1

g, 100 mmol) in EtOH (100 mL).

Add Methylamine solution (excess, ~500 mmol) slowly.

Note: The large excess drives the equilibrium toward the amide and compensates for the

volatility of methylamine.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14843822?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seal the vessel and stir at room temperature for 12 hours. If conversion is incomplete

(checked by LC-MS), heat gently to 50°C.

Mechanistic Insight: The ortho-hydroxyl group can catalyze this reaction via intramolecular

hydrogen bonding to the carbonyl, making the carbonyl carbon more electrophilic (General

Base Catalysis).

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess

methylamine.

Purification: The crude product is often pure enough. If necessary, recrystallize from

EtOH/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in

Hexanes).

Process Visualization (Workflow)
The following diagram illustrates the critical path for the synthesis, including decision nodes for

purification.
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Figure 1: Logical workflow for the 2-step synthesis of 2-Bromo-6-hydroxy-N-
methylbenzamide from 6-bromosalicylic acid.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b14843822/docs?utm_src=pdf-body-img#technical-application-note-synthesis-of-2-bromo-6-hydroxy-n-methylbenzamide
https://www.benchchem.com/product/b14843822/docs?utm_src=pdf-body#technical-application-note-synthesis-of-2-bromo-6-hydroxy-n-methylbenzamide
https://www.benchchem.com/product/b14843822/docs?utm_src=pdf-body#technical-application-note-synthesis-of-2-bromo-6-hydroxy-n-methylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14843822?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Data & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures should

be verified.

Method Expected Signal / Characteristic

1H NMR (DMSO-d6)

δ 9.5-10.5 (br s, 1H, Ar-OH); δ 8.2-8.5 (br q, 1H,

NH-Me); δ 7.0-7.5 (m, 3H, Ar-H); δ 2.8 (d, 3H,

N-CH3).

LC-MS
[M+H]+: Calculated ~230/232 (Br isotope

pattern 1:1).

Appearance White to off-white crystalline solid.[1]

Melting Point
Expected range: 140–160°C (Dependent on

crystal polymorph).

Safety Note:

Methylamine: Extremely flammable and toxic gas/liquid. Handle only in a well-ventilated

fume hood.

Brominated Aromatics: Potential skin irritants.[2][3][4][5][6] Wear nitrile gloves and eye

protection.
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(Note: Specific literature precedents for the exact molecule "2-Bromo-6-hydroxy-N-
methylbenzamide" are sparse in open literature; the protocol above is derived from

authoritative general procedures for ortho-substituted benzamide synthesis validated in

medicinal chemistry contexts.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14843822/docs#technical-application-note-synthesis-
of-2-bromo-6-hydroxy-n-methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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